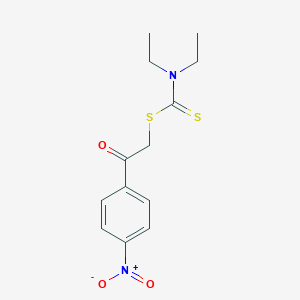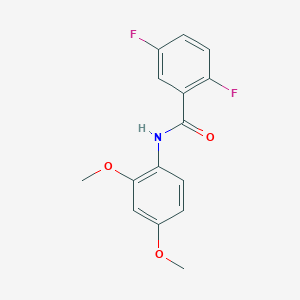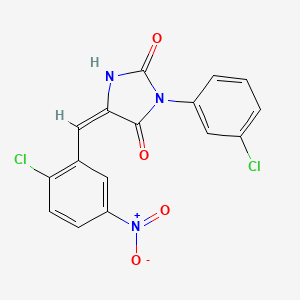
2-(4-nitrophenyl)-2-oxoethyl diethyldithiocarbamate
説明
2-(4-nitrophenyl)-2-oxoethyl diethyldithiocarbamate is a chemical compound that has gained attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments.
作用機序
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl diethyldithiocarbamate is based on its ability to chelate metal ions. It forms stable complexes with metal ions such as copper, zinc, and nickel. These metal complexes have been shown to have antimicrobial and anticancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to have anticancer properties and can induce apoptosis in cancer cells.
実験室実験の利点と制限
The advantages of using 2-(4-nitrophenyl)-2-oxoethyl diethyldithiocarbamate in lab experiments include its ability to chelate metal ions, its stability, and its solubility in organic solvents. However, its limitations include its toxicity and the need for careful handling.
将来の方向性
There are several future directions for the use of 2-(4-nitrophenyl)-2-oxoethyl diethyldithiocarbamate in scientific research. One direction is the development of new metal complexes for use in antimicrobial and anticancer therapies. Another direction is the development of new fluorescent sensors for the detection of metal ions. Additionally, the use of this compound in the development of new materials for use in environmental remediation is an area of active research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its unique properties. It has been widely used in coordination chemistry, the development of fluorescent sensors, and in the development of new materials for environmental remediation. Its ability to chelate metal ions and its stability make it a valuable tool in scientific research. However, its toxicity and the need for careful handling must be taken into consideration.
科学的研究の応用
2-(4-nitrophenyl)-2-oxoethyl diethyldithiocarbamate has been widely used in scientific research due to its ability to chelate metal ions. It is commonly used as a ligand in coordination chemistry and has been used in the synthesis of metal complexes. It has also been used in the development of fluorescent sensors for the detection of metal ions.
特性
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] N,N-diethylcarbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-3-14(4-2)13(19)20-9-12(16)10-5-7-11(8-6-10)15(17)18/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBAJYQPQLJHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-ethylbutanoyl)amino]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4705302.png)
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4705310.png)



![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4705342.png)
acetyl]amino}benzoate](/img/structure/B4705354.png)
![methyl 2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4705360.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B4705378.png)
![1-(1H-benzimidazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4705380.png)
![5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4705388.png)
![[1-(2-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4705400.png)
![2-[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4705408.png)
![N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4705410.png)